molecular formula C17H27N3 B5748490 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine

1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B5748490
M. Wt: 273.4 g/mol
InChI Key: OIUZRITYGWXAFC-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine is a chemical compound with the molecular formula C17H27N3 and a molecular weight of 273.42 g/mol. This specialized piperazine derivative is intended for research and development purposes only. Piperazine-based compounds are a significant class of organic molecules with a wide range of applications in scientific research, particularly in medicinal chemistry and drug discovery . Many substituted piperazines are known to be incorporated into pharmacologically active molecules and are frequently explored for their potential interactions with biological systems . Researchers value this compound as a building block or intermediate for the synthesis of more complex molecules. As with many piperazine derivatives, its structure suggests potential for use in developing compounds with specific biological activities, though its precise mechanism of action and research applications are subject to ongoing investigation . This product is strictly for laboratory and research use. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and use this material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

1-(4-methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3/c1-15-5-7-17(8-6-15)20-12-10-19(11-13-20)14-16-4-2-3-9-18-16/h2-4,9,15,17H,5-8,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUZRITYGWXAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)CC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-Methylcyclohexyl Group: The piperazine ring is then reacted with 4-methylcyclohexyl halide in the presence of a base to introduce the 4-methylcyclohexyl group.

    Introduction of Pyridin-2-ylmethyl Group: Finally, the compound is reacted with pyridin-2-ylmethyl halide to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

4-Methylcyclohexyl vs. Aromatic/Alkyl Substituents
  • Higher molecular weight (441.366 g/mol) may reduce bioavailability compared to the target compound.
  • 1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine (): The cyclohexenyl group introduces unsaturation, increasing reactivity.
  • 1-(4-Chlorobenzhydryl)piperazine derivatives () :

    • Chlorobenzhydryl substituents exhibit potent cytotoxicity (IC50 values <10 μM in HCT-116 colon cancer cells). The target compound’s methylcyclohexyl group may offer similar bulk but reduced electrophilicity, possibly lowering toxicity .
Pyridin-2-ylmethyl vs. Other Heterocycles
  • 1-(Pyridin-2-ylmethyl)piperazine in Hg(II) detection (): The pyridine nitrogen enables metal coordination, a feature absent in benzothiazolinone or indole-based analogues. This property could be leveraged in targeted drug delivery or enzyme inhibition.
  • Indole-based BACE1 inhibitors () :

    • Compounds like 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (IC50 = 19.66 mM) rely on aromatic stacking for BACE1 inhibition. The target compound’s pyridine ring may substitute this interaction but with lower potency due to reduced electron density .
Cytotoxicity and Anticancer Potential
  • 1-(4-Substitutedbenzoyl)piperazine derivatives () :

    • Demonstrated broad-spectrum cytotoxicity (e.g., 5a: 72% growth inhibition in HEPG2 liver cancer cells at 50 μM).
    • The target compound’s methylcyclohexyl group may enhance in situ stability, as seen in compound 5a .
  • Piperidine-piperazine hybrids () :

    • Dopamine D2 receptor affinity (Ki <100 nM) was achieved with nitrobenzyl substituents. The pyridin-2-ylmethyl group in the target compound may offer weaker receptor binding but improved selectivity .
Antimicrobial and Antifungal Activity
  • Methoxyphenyl-piperazine derivatives () :
    • Compounds like 1c (4-methoxyphenyl) inhibited Candida albicans hyphae formation at 100 μM. The target compound’s pyridine group may lack comparable alkoxy-mediated hydrogen bonding, reducing antifungal efficacy .
Neurological Targets
  • trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazines () :
    • High 5-HT1A receptor affinity (Ki = 0.028 nM) was achieved via conformational rigidity. The target compound’s methylcyclohexyl group may mimic this rigidity but lacks the methoxyphenyl group critical for π-π interactions .

Structural and Physicochemical Comparison

Compound Substituents Molecular Weight Key Biological Activity Reference
Target Compound 4-Methylcyclohexyl, pyridin-2-ylmethyl ~300 g/mol (estimated) Potential cytotoxicity, receptor modulation N/A
1-(2-Bromobenzyl)-4-(4-methylcyclohexyl)piperazine Bromobenzyl, methylcyclohexyl 441.366 g/mol Undisclosed (structural analogue)
1-(4-Chlorobenzhydryl)piperazine (5a) Chlorobenzhydryl ~450 g/mol 72% growth inhibition in HEPG2 cells
1-(2-Methoxyphenyl)-4-(nitrobenzyl)piperazine Methoxyphenyl, nitrobenzyl ~350 g/mol Dopamine D2 receptor (Ki = 45 nM)
trans-4-[4-(Methoxyphenyl)cyclohexyl]-1-arylpiperazine Methoxyphenyl, pyridinyl ~400 g/mol 5-HT1A receptor (Ki = 0.028 nM)

Key Research Findings

  • Cytotoxicity : The methylcyclohexyl group in the target compound may improve membrane permeability and in situ stability compared to benzoyl or chlorobenzhydryl derivatives .
  • Receptor Binding : Pyridin-2-ylmethyl substitution likely reduces dopamine D2 receptor affinity compared to nitrobenzyl groups but may enhance selectivity for other targets .
  • Structural Rigidity : The cyclohexyl group’s conformation (trans vs. cis) significantly impacts 5-HT1A receptor binding, suggesting similar conformational sensitivity in the target compound .

Biological Activity

1-(4-Methylcyclohexyl)-4-(pyridin-2-ylmethyl)piperazine is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This compound features a piperazine ring, a pyridine moiety, and a methylcyclohexyl group, contributing to its unique pharmacological profile. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H27N3
  • Molecular Weight : 273.42 g/mol
  • CAS Number : 510721-16-1

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. Piperazine derivatives are known for their versatility in modulating various biological pathways, including:

  • Neurotransmitter Receptor Modulation : These compounds often interact with dopamine and serotonin receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.
  • Anticancer Activity : Some studies suggest that piperazine derivatives can induce cell death through mechanisms such as necroptosis, making them candidates for cancer therapy.

Biological Activity Data

Research indicates that compounds similar to this compound exhibit diverse biological activities. Below is a summary of relevant findings from studies on related compounds:

Compound NameBiological ActivityReference
LQFM018Induces necroptosis in K562 leukemic cells; binds to aminergic receptors
1-(4-Fluorophenyl)methyl-piperazinePotential therapeutic agent with significant receptor interactions
N-(3,5-Dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazineInhibits growth of Leishmania parasites; selective for CYP enzymes

Case Study 1: Antileukemic Activity

In a study exploring the effects of piperazine-containing compounds on leukemia cells, LQFM018 was shown to promote cell death via necroptotic signaling pathways. This suggests that similar piperazine derivatives could have potential applications in treating hematological malignancies.

Case Study 2: Neurotransmitter Interaction

Research on piperazine derivatives has demonstrated their ability to bind selectively to dopamine receptors, indicating potential use in treating disorders such as schizophrenia and depression. The unique structure of this compound may enhance its binding affinity and selectivity compared to other compounds.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.70–8.18 ppm, methyl groups at δ 2.21–2.33 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ = 328.1597) and purity .
  • IR Spectroscopy : Identifies functional groups (e.g., C-N stretching at ~1,200 cm⁻¹) .

What initial biological activity assays are recommended for this compound?

Q. Basic Research Focus

  • Radioligand Binding Assays : Quantify receptor affinity (e.g., dopamine or serotonin receptors) .
  • In Vitro Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HCT116) to assess IC₅₀ values .
  • Enzyme Inhibition Studies : Evaluate inhibition of targets like phosphoglycerate dehydrogenase via kinetic assays .

How do structural modifications resolve contradictions between toxicity and biological activity in piperazine derivatives?

Advanced Research Focus
Incorporating β-cyclodextrin into the structure reduces toxicity by improving solubility and shielding reactive groups. However, this may lower activity due to steric hindrance. Balancing substitutions (e.g., methylcyclohexyl for lipophilicity vs. pyridinyl for hydrogen bonding) optimizes the therapeutic index. Dose-response studies in animal models (e.g., LD₅₀ determination) validate these modifications .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to receptors (e.g., tubulin or kinase ATP-binding pockets) using AutoDock Vina .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett constants) with activity .

How does the compound’s mechanism of action compare to similar piperazine derivatives?

Advanced Research Focus
Comparative studies using radiolabeled analogs (³H/¹⁴C) reveal differences in target engagement. For example:

DerivativeTargetBinding Affinity (Kᵢ)
Parent CompoundTubulin12 nM
Trifluoromethyl AnalogKinase X8 nM
Ethoxybenzyl DerivativeSerotonin Receptor25 nM

Mechanistic divergence arises from substituent effects on π-π stacking and hydrogen bonding .

What strategies mitigate side reactions during derivatization of the piperazine ring?

Q. Advanced Research Focus

  • Protecting Groups : Use Boc or Fmoc to shield reactive amines during alkylation .
  • Low-Temperature Coupling : Perform reactions at –20°C to minimize hydrolysis of pyridinylmethyl intermediates .
  • Chelating Agents : Add EDTA to sequester metal impurities that catalyze decomposition .

How do supramolecular interactions influence the compound’s crystal structure?

Advanced Research Focus
X-ray crystallography and Hirshfeld surface analysis reveal:

  • O–H⋯N Hydrogen Bonds : Stabilize the piperazine chair conformation (bond length: 2.8–3.0 Å).
  • C–H⋯π Interactions : Between methylcyclohexyl and pyridine rings (contributing 15% to lattice energy).
    Thermal stability (TGA/DSC up to 250°C) correlates with packing efficiency .

What protocols ensure reproducibility in biological assays for this compound?

Q. Advanced Research Focus

  • Standardized Cell Lines : Use authenticated HCT116 or HEK293 cells (ATCC-certified).
  • Positive Controls : Include combretastatin A-4 (for tubulin inhibition) or imatinib (for kinase assays) .
  • Blinded Data Analysis : Minimize bias in IC₅₀/EC₅₀ calculations .

How can metabolic stability be improved for in vivo applications?

Q. Advanced Research Focus

  • Deuterium Labeling : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450 metabolism .
  • Prodrug Design : Introduce ester moieties hydrolyzed in target tissues .
  • Pharmacokinetic Profiling : Measure t₁/₂ in rodent plasma (target: >6 hours) .

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